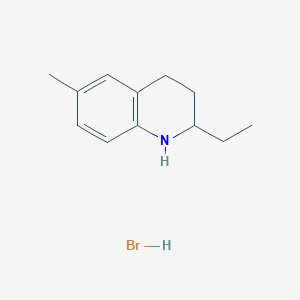methanone CAS No. 90700-37-1](/img/no-structure.png)
[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl](2,5-dimethylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the triazole ring and the methylsulfanyl group contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a thiocarbonyl compound, followed by further functionalization to introduce the amino and methylsulfanyl groups. The reaction conditions often require the use of solvents such as methanol or ethanol and may involve heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups at the amino position .
科学的研究の応用
Chemistry
In chemistry, 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in the development of new drugs. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for further investigation in drug discovery .
Industry
In the industrial sector, 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone is used in the production of specialty chemicals and materials. Its unique properties contribute to the development of advanced materials with specific functionalities .
作用機序
The mechanism of action of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and the amino group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
類似化合物との比較
Similar Compounds
Similar compounds include other triazole derivatives and heterocyclic compounds with similar functional groups. Examples include:
- 1,2,4-Triazole derivatives with different substituents at the 3 and 5 positions.
- Compounds containing both amino and methylsulfanyl groups on different heterocyclic rings .
Uniqueness
The uniqueness of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-ylmethanone lies in its specific combination of functional groups and the resulting chemical properties.
特性
| 90700-37-1 | |
分子式 |
C12H14N4OS |
分子量 |
262.33 g/mol |
IUPAC名 |
(5-amino-3-methylsulfanyl-1,2,4-triazol-1-yl)-(2,5-dimethylphenyl)methanone |
InChI |
InChI=1S/C12H14N4OS/c1-7-4-5-8(2)9(6-7)10(17)16-11(13)14-12(15-16)18-3/h4-6H,1-3H3,(H2,13,14,15) |
InChIキー |
ZBOVESJLXVGVKY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2C(=NC(=N2)SC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)

![1-[2-(Ethylsulfanyl)ethyl]piperidine](/img/structure/B14352621.png)
